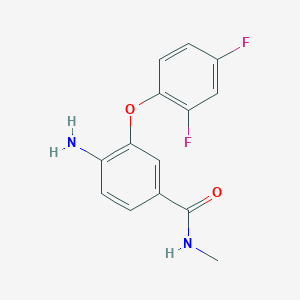
N-methyl-4-amino-3-(2,4-difluorophenoxy)benzamide
Cat. No. B8339687
M. Wt: 278.25 g/mol
InChI Key: CJGGBLRETOBFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04866091
Procedure details


A mixture of N-methyl-3-(2,4-difluorophenoxy)-4-nitrobenzamide (0.85 g), iron powder (0.8 g) and ammonium chloride (80 mg) in ethanol (20 ml) and water (10 ml) was refluxed with stirring for an hour. The insoluble materials were filtered, and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, and concentrated to give a powder of N-methyl-4-amino-3-(2,4-difluorophenoxy)benzamide (0.77 g).
Name
N-methyl-3-(2,4-difluorophenoxy)-4-nitrobenzamide
Quantity
0.85 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[C:6]([O:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:15]=2[F:21])[CH:5]=1.[Cl-].[NH4+]>C(O)C.O.[Fe]>[CH3:1][NH:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([O:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:15]=2[F:21])[CH:5]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
N-methyl-3-(2,4-difluorophenoxy)-4-nitrobenzamide
|
|
Quantity
|
0.85 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(C1=CC(=C(C=C1)[N+](=O)[O-])OC1=C(C=C(C=C1)F)F)=O
|
|
Name
|
|
|
Quantity
|
80 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for an hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble materials were filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated aqueous solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC(C1=CC(=C(C=C1)N)OC1=C(C=C(C=C1)F)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.77 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
